

# Application Notes and Protocols for 3-(m-tolylloxy)propylamine in Drug Synthesis

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## Compound of Interest

Compound Name: *3-m-Tolylloxy-propylamine*

Cat. No.: *B1353649*

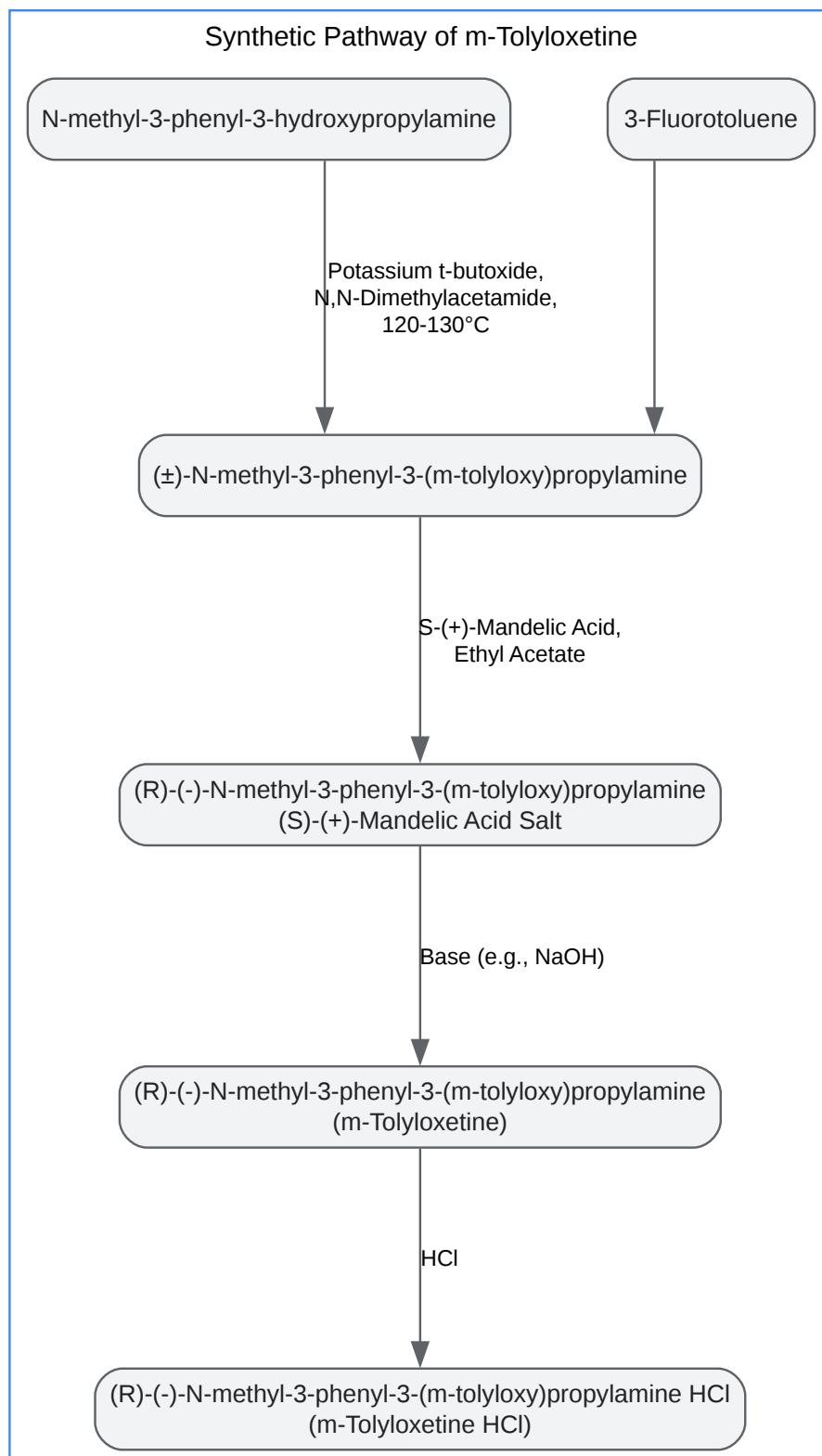
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These application notes provide a detailed overview of the use of 3-(m-tolylloxy)propylamine and its derivatives as intermediates in the synthesis of pharmacologically active molecules. While 3-(m-tolylloxy)propylamine itself is not a direct precursor to a major marketed drug, its structural isomer, 3-(o-tolylloxy)propylamine, is a key intermediate in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI). This document will, therefore, focus on a representative synthetic application of 3-(m-tolylloxy)propylamine to generate a hypothetical SNRI, "m-Tolyloxetine," based on established and published synthetic routes for Atomoxetine.

## Synthetic Application: Synthesis of m-Tolyloxetine Hydrochloride

The synthesis of m-Tolyloxetine hydrochloride can be envisioned as a multi-step process starting from N-methyl-3-phenyl-3-hydroxypropylamine. The key step is the etherification of this precursor with a m-cresol derivative, followed by resolution of the resulting racemic mixture and conversion to the hydrochloride salt.



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**Synthetic pathway for m-Tolyloxetine HCl.**

## Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Atomoxetine and are presented here for the synthesis of the hypothetical m-Tolyloxetine.[\[1\]](#)[\[2\]](#)

### Synthesis of ( $\pm$ )-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate

This protocol describes the etherification reaction to form the racemic intermediate.

#### Materials:

- N-methyl-3-phenyl-3-hydroxypropylamine
- Potassium t-butoxide
- 3-Fluorotoluene
- N,N-Dimethylacetamide (DMAc)
- Toluene
- Deionized water
- Oxalic acid
- Acetone
- Isopropyl ether

#### Procedure:

- To a solution of N-methyl-3-phenyl-3-hydroxypropylamine (25 g) in N,N-dimethylacetamide, add potassium t-butoxide (19 g) at 50-60°C.
- Charge the mixture with 3-fluorotoluene (50 g).

- Heat the reaction mixture to 120-130°C and maintain for 12-14 hours, monitoring the reaction by TLC.
- After completion, cool the mixture and add water (250 ml) followed by toluene (250 ml).
- Stir for 10-15 minutes and separate the aqueous and organic layers.
- Extract the aqueous layer with toluene (2 x 75 ml).
- Combine the organic layers and wash with water.
- Distill off the solvent under reduced pressure to obtain the crude free base.
- Dissolve the residue in acetone (150 ml) and add oxalic acid (12.5 g).
- Add isopropyl ether (200 ml) and stir the mixture for 1-1.5 hours at 0-5°C.
- Filter the resulting solid, wash with isopropyl ether (100 ml), and dry to obtain ( $\pm$ )-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate.

## Resolution of ( $\pm$ )-m-Tolyloxetine

This protocol describes the separation of the enantiomers using a chiral resolving agent.

### Materials:

- ( $\pm$ )-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate
- Dichloromethane
- Sodium hydroxide solution (5% and 45-50%)
- Deionized water
- S-(+)-Mandelic acid
- Ethyl acetate

### Procedure:

- Suspend the oxalate salt (35 g) in a mixture of dichloromethane (350 ml) and water (350 ml).
- Add sodium hydroxide (17.5 g) and stir for 10 minutes.
- Separate the layers and extract the aqueous layer with dichloromethane (100 ml).
- Combine the organic layers and wash with 5% sodium hydroxide solution followed by water (100 ml).
- Remove the solvent by distillation under reduced pressure.
- To the residue, add ethyl acetate (50 ml) followed by S-(+)-mandelic acid (2.9 g).
- Heat the mixture to 50-55°C for about one hour.
- Cool the mixture and filter the precipitated solid to obtain the (R)-(-)-N-methyl-3-phenyl-3-(m-tolyl)propylamine-(S)-(+)-mandelic acid salt.

## Preparation of (R)-(-)-m-Tolyloxetine Hydrochloride

This protocol describes the final salt formation.

### Materials:

- (R)-(-)-N-methyl-3-phenyl-3-(m-tolyl)propylamine-(S)-(+)-mandelic acid salt
- Toluene
- Sodium hydroxide solution
- Isopropanol containing 10% HCl

### Procedure:

- Suspend the mandelic acid salt (25 g) in water (250 ml) and toluene (250 ml).
- Cool to 10-15°C and adjust the pH to 10.5-11.5 with sodium hydroxide solution.
- Stir for 10-15 minutes, then separate the layers.

- Extract the aqueous layer with toluene (100 ml).
- Combine the organic layers and wash with water (100 ml).
- Cool the organic layer to 0-5°C and slowly add isopropanol containing 10% HCl (47 ml).
- Stir at 5°C for 1 hour, then heat to 70-75°C with stirring.
- Cool, filter, and dry the solid to yield (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine hydrochloride.

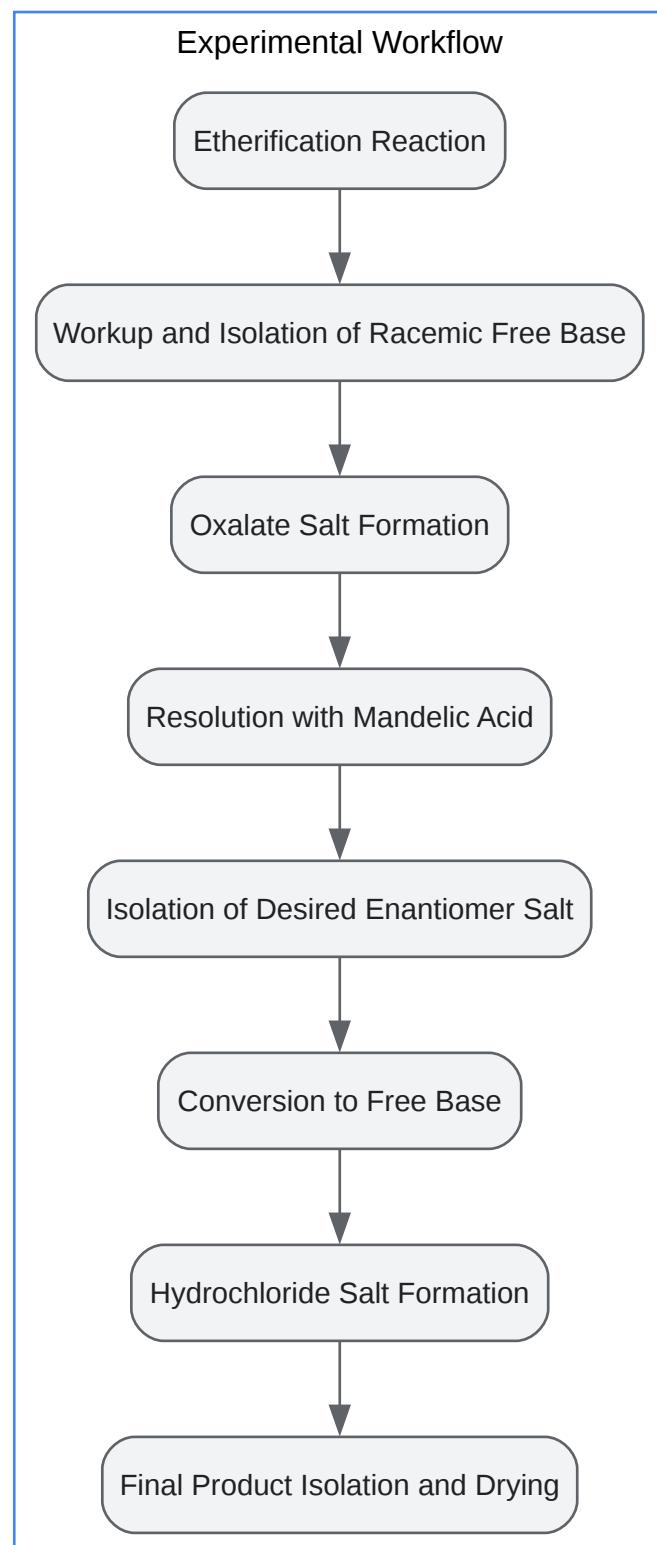
## Quantitative Data

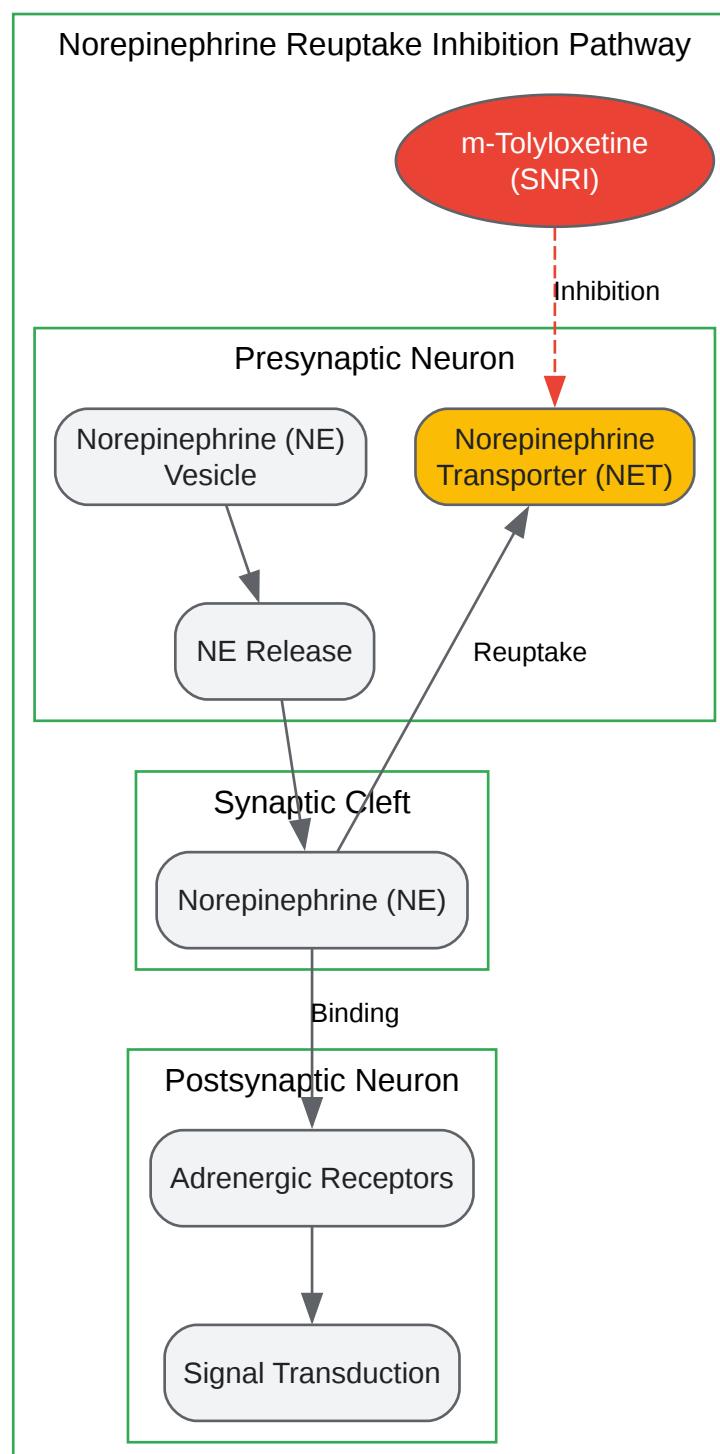
The following table summarizes representative yields and purities for the synthesis of the analogous (±)-Atomoxetine oxalate, which can be used as a benchmark for the synthesis of the m-tolyloxy analogue.[\[2\]](#)

Step	Product	Yield	Purity (by HPLC)
Etherification and Oxalate Salt Formation	(±)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine oxalate	62.4%	95.4%
Conversion to Mandelic Acid Salt and then to Final Hydrochloride Salt	(R)-(-)-Atomoxetine Hydrochloride	73.5%	99.5%

## Experimental Workflow

The overall experimental workflow for the synthesis and purification of m-Tolyloxytine HCl is depicted below.



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## References

- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 2. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
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